Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate
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Overview
Description
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is an organic compound that features a pyrimidine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate typically involves the borylation of a pyrimidine derivative. One common method involves the reaction of a pyrimidine precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
Boronic Acids: Formed through oxidation.
Coupled Products: Resulting from Suzuki-Miyaura reactions.
Scientific Research Applications
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and stability compared to other boronate esters. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Properties
Molecular Formula |
C13H19BN2O4 |
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Molecular Weight |
278.11 g/mol |
IUPAC Name |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-7-15-10(16-8-9)6-11(17)18-5/h7-8H,6H2,1-5H3 |
InChI Key |
ZOWYQAZFMPWDOJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OC |
Origin of Product |
United States |
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